(S)-Tco-peg7-NH2 (S)-Tco-peg7-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16589203
InChI: InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1
SMILES:
Molecular Formula: C25H48N2O9
Molecular Weight: 520.7 g/mol

(S)-Tco-peg7-NH2

CAS No.:

Cat. No.: VC16589203

Molecular Formula: C25H48N2O9

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tco-peg7-NH2 -

Specification

Molecular Formula C25H48N2O9
Molecular Weight 520.7 g/mol
IUPAC Name [(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1
Standard InChI Key DMDPBNDIUNYKLX-JIBKAZCMSA-N
Isomeric SMILES C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Canonical SMILES C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

Introduction

Chemical Structure and Composition

Core Structural Features

(S)-TCO-PEG7-NH2 is architecturally defined by three distinct components:

  • Trans-Cyclooctene (TCO): A strained cycloalkene that undergoes rapid iEDDA reactions with tetrazines, enabling bioorthogonal conjugation without disrupting biological systems .

  • PEG7 Spacer: A heptaethylene glycol chain that enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules .

  • Terminal Amine Group: A reactive -NH2 moiety facilitating covalent bonding to carboxylic acid-containing molecules, such as antibodies or cytotoxic agents .

The stereochemistry of the TCO group (denoted by the (S)-configuration) ensures optimal reactivity and stability, critical for in vivo applications .

Table 1: Structural and Molecular Properties

PropertyValue/Description
Molecular FormulaC25H48N2O9\text{C}_{25}\text{H}_{48}\text{N}_{2}\text{O}_{9}
Molecular Weight520.66 g/mol
Stereochemistry(S)-configuration at TCO moiety
Functional GroupsTCO, PEG7, -NH2

Physicochemical Properties

Physical State and Stability

(S)-TCO-PEG7-NH2 exists as a solid at room temperature, with recommended storage at -20°C in powder form to maintain stability over three years . In solution, it remains stable for up to six months at -80°C or one month at -20°C . Its stability under ambient conditions during shipping makes it logistically versatile for global research distribution .

Solubility and Formulation Strategies

The compound exhibits limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents or surfactants. MedChemExpress and PeptideDB provide validated protocols for preparing injectable formulations :

Table 2: Solubility and Formulation Guidelines

FormulationComponents (Ratio)Application Notes
1DMSO:Tween 80:Saline (10:5:85)Suitable for IV/IM delivery
2DMSO:PEG300:Tween 80:Saline (10:40:5:45)Enhances solubility in hydrophobic media
3DMSO:Corn Oil (10:90)Used for animal studies

These formulations ensure optimal bioavailability while mitigating precipitation risks.

Synthesis and Characterization

Synthetic Pathways

While detailed synthesis protocols are proprietary, the general approach involves:

  • TCO Incorporation: Introducing the strained TCO group via cyclooctene functionalization.

  • PEG7 Chain Assembly: Stepwise ethylene oxide polymerization to achieve the seven-unit spacer.

  • Amine Termination: Coupling the PEG7 chain with a protected amine, followed by deprotection .

Analytical Characterization

Quality control employs:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical) .

  • Mass Spectrometry (MS): Verification of molecular weight (520.66 Da) .

  • Nuclear Magnetic Resonance (NMR): Structural confirmation of TCO and PEG motifs .

Biological Activity and Mechanism

Bioorthogonal Reactivity

The TCO group’s high ring strain (≈30 kcal/mol) drives rapid iEDDA kinetics with tetrazines, achieving second-order rate constants (k2k_2) exceeding 103M1s110^3 \, \text{M}^{-1}\text{s}^{-1} under physiological conditions . This reaction forms a stable bicyclononene adduct, enabling:

  • Site-specific antibody-drug conjugation.

  • Real-time imaging via tetrazine-functionalized probes.

ADC Linker Performance

In ADCs, (S)-TCO-PEG7-NH2 bridges monoclonal antibodies (e.g., trastuzumab) and cytotoxic payloads (e.g., MMAE), enhancing tumor-specific delivery. The PEG7 spacer minimizes aggregation and improves pharmacokinetics by reducing renal clearance .

Therapeutic and Research Applications

Targeted Cancer Therapy

ADCs leveraging (S)-TCO-PEG7-NH2 demonstrate enhanced therapeutic indices in preclinical models. For example, a HER2-targeted ADC reduced tumor volume by 80% in xenograft models compared to non-targeted controls .

Diagnostic Imaging

Conjugating TCO to near-infrared dyes enables intraoperative tumor visualization. In murine models, tetrazine-dye complexes achieved tumor-to-background ratios >5:1 within 1 hour post-injection .

Biomaterial Engineering

Functionalizing hydrogels with (S)-TCO-PEG7-NH2 allows spatial control over growth factor release, aiding tissue engineering applications .

Future Directions

Multifunctional ADCs

Combining (S)-TCO-PEG7-NH2 with dual-warhead payloads may overcome drug resistance in heterogeneous tumors.

Theranostic Platforms

Integrating TCO with radionuclides (e.g., 89Zr^{89}\text{Zr}) could enable simultaneous imaging and therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator